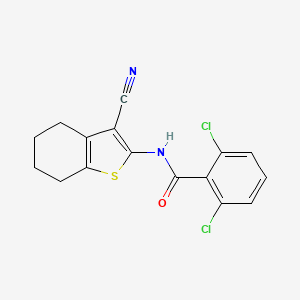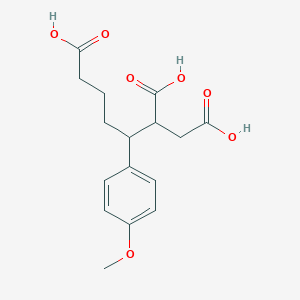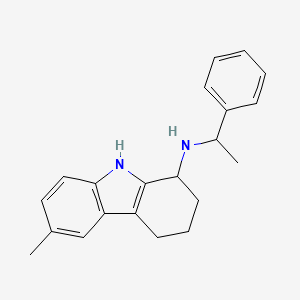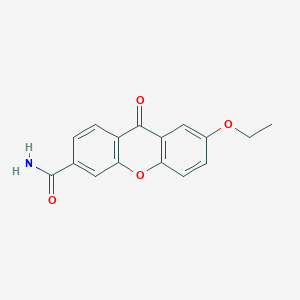
4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine: is an organic compound with the molecular formula C9H14N2S . It is also known by other names such as 4-(propylthio)-1,2-phenylenediamine and 4-propylsulfanylbenzene-1,2-diamine . This compound is characterized by the presence of a benzene ring substituted with a methyl group, a propylsulfanyl group, and two amino groups. It is a derivative of o-phenylenediamine , which is an important precursor to many heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-methyl-1,2-diaminobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as zinc powder in ethanol.
Thioether Formation:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine is used as a building block in the synthesis of various heterocyclic compounds, including benzimidazoles and benzotriazoles .
Biology and Medicine: The compound is studied for its potential use in developing pharmaceuticals, particularly as intermediates in the synthesis of drugs like albendazole .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.
Comparison with Similar Compounds
o-Phenylenediamine: A precursor to many heterocyclic compounds and isomeric with 4-Methyl-5-(propylsulfanyl)benzene-1,2-diamine.
4-Methyl-1,2-diaminobenzene: Similar structure but lacks the propylsulfanyl group.
4-(Propylthio)-1,2-phenylenediamine: Another name for the same compound.
Uniqueness: this compound is unique due to the presence of both a methyl group and a propylsulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
88926-51-6 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-methyl-5-propylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2S/c1-3-4-13-10-6-9(12)8(11)5-7(10)2/h5-6H,3-4,11-12H2,1-2H3 |
InChI Key |
KLYBNHRIZMBWOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=C(C=C1C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14146629.png)

![6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione](/img/structure/B14146637.png)
![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14146669.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)



